IT-143A: A Technical Guide to a Piericidin-Class Mitochondrial Complex I Inhibitor
IT-143A: A Technical Guide to a Piericidin-Class Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IT-143A compound, a piericidin-class antibiotic with notable biological activities. As a potent inhibitor of mitochondrial Complex I, IT-143A presents a compelling profile for investigation in oncology and microbiology. This document synthesizes the available data on its origin, biological effects, and mechanism of action, offering detailed experimental methodologies and visualizing key cellular pathways.
Core Compound Information
IT-143A is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin family of natural products, which are characterized by a substituted 4-pyridinol core linked to a long, lipophilic side chain.
Table 1: Physicochemical Properties of IT-143A
| Property | Value | Reference |
| CAS Number | 183485-32-7 | [1] |
| Molecular Formula | C₂₉H₄₃NO₄ | [1] |
| Formula Weight | 469.7 g/mol | [1] |
| Formal Name | 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol | [1] |
| Origin | Bacterium/Streptomyces sp. IT-143 |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action for the piericidin class of antibiotics, including IT-143A, is the potent and specific inhibition of NADH:ubiquiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.
The inhibition of Complex I by IT-143A disrupts cellular respiration, leading to a cascade of downstream effects:
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Disruption of the Proton Motive Force: By blocking electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).
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Induction of Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This increased oxidative stress can damage cellular components and trigger apoptotic pathways.
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Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.
Biological Activities
IT-143A has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Table 2: Antimicrobial Activity of IT-143A
| Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Micrococcus luteus | Bacterium | 6.25 µg/mL | |
| Aspergillus fumigatus | Fungus | 12.5 - 25 µg/mL | |
| Trichophyton rubrum | Fungus | 12.5 - 25 µg/mL |
Table 3: Cytotoxic Activity of IT-143A
| Cell Line | Type | IC₅₀ | Reference |
| KB | Human oral squamous carcinoma | 0.36 ng/mL |
Experimental Protocols
Detailed experimental protocols for the initial discovery and characterization of IT-143A are described in the primary literature. While the full text of the original publication by Urakawa et al. (1996) is not widely available, the following are generalized protocols for the types of assays used to determine the biological activity of compounds like IT-143A.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
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Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Serial Dilution of IT-143A: A stock solution of IT-143A is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
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Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
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Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 18-24 hours at 37°C for bacteria).
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Determination of MIC: The MIC is determined as the lowest concentration of IT-143A at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
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Cell Seeding: Cancer cells (e.g., KB cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of IT-143A for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
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MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of IT-143A that reduces cell viability by 50% compared to the vehicle control.
Downstream Signaling Pathways
The inhibition of mitochondrial Complex I by IT-143A can trigger several downstream signaling pathways, most notably the intrinsic pathway of apoptosis.
Synthesis
IT-143A was originally isolated from a fermentation broth of Streptomyces sp.. While a specific total synthesis for IT-143A has not been detailed in widely available literature, the synthesis of related piericidins, such as piericidin A1 and B1, has been accomplished. These syntheses typically involve a convergent approach where the substituted pyridine core and the aliphatic side chain are synthesized separately and then coupled. Key reactions often include Diels-Alder reactions for the formation of the pyridine ring and olefination reactions for the construction of the side chain.
Future Directions
IT-143A and other piericidin analogs continue to be of interest due to their potent biological activities. Further research is warranted to:
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Elucidate the full spectrum of its anticancer activity against a broader panel of cancer cell lines.
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Investigate its in vivo efficacy and pharmacokinetic properties in animal models.
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Explore structure-activity relationships through the synthesis of novel analogs to optimize potency and selectivity.
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Further delineate the downstream signaling pathways affected by IT-143A-mediated mitochondrial dysfunction.
